molecular formula C18H20O B11958640 3,3-Dimethyl-1,1-diphenylbutan-2-one CAS No. 58343-20-7

3,3-Dimethyl-1,1-diphenylbutan-2-one

Cat. No.: B11958640
CAS No.: 58343-20-7
M. Wt: 252.3 g/mol
InChI Key: HSIQEWKXIJALRF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,1-diphenylbutan-2-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups and a dimethyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,1-diphenylbutan-2-one typically involves the reaction of benzene with 3,3-dimethylbutan-2-one under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H6+C6H5COC(CH3)2CH3AlCl3C6H5COC(CH3)2C6H5\text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{C}_6\text{H}_5 C6​H6​+C6​H5​COC(CH3​)2​CH3​AlCl3​​C6​H5​COC(CH3​)2​C6​H5​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,1-diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving halogens (e.g., bromine) and catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3,3-dimethyl-1,1-diphenylbutanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3,3-Dimethyl-1,1-diphenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,1-diphenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenylbutan-2-one: Similar structure but with only one phenyl group.

    3,3-Dimethylbutan-2-one: Lacks the phenyl groups, making it less complex.

    1,1-Diphenylbutan-2-one: Similar but without the dimethyl group.

Uniqueness

3,3-Dimethyl-1,1-diphenylbutan-2-one is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

58343-20-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

3,3-dimethyl-1,1-diphenylbutan-2-one

InChI

InChI=1S/C18H20O/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

HSIQEWKXIJALRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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